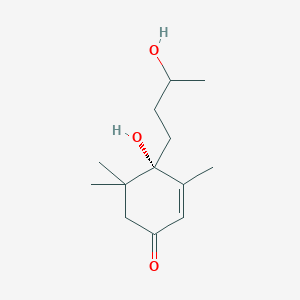

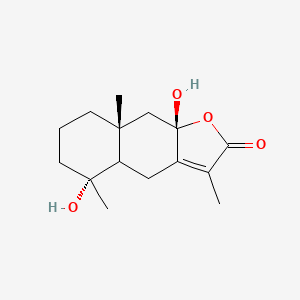

Dihydrovomifoliol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Dihydrovomifoliol est un sesquiterpène naturel qui appartient à la classe des composés organiques appelés terpènes. Ces composés sont caractérisés par trois unités isoprène consécutives. Le this compound est généralement présent dans diverses espèces végétales et est connu pour ses diverses propriétés pharmacologiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Dihydrovomifoliol peut être synthétisé par diverses réactions chimiques impliquant des précurseurs terpénoïdes. Une méthode courante implique la réduction du déhydrovomifoliol en utilisant des agents réducteurs spécifiques dans des conditions contrôlées .

Méthodes de Production Industrielle : La production industrielle du this compound implique souvent l'extraction de sources naturelles, telles que les plantes. Le processus comprend la sélection de matières végétales riches en this compound, suivie d'étapes d'extraction, de séparation et de purification pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de Réactions : Le Dihydrovomifoliol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. .

Réactifs et Conditions Courants :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Halogènes en présence d'un catalyseur

Principaux Produits Formés :

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'alcools.

Substitution : Formation de composés halogénés

Applications De Recherche Scientifique

Le Dihydrovomifoliol a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de diverses molécules organiques complexes.

Biologie : Étudié pour son rôle dans le métabolisme végétal et ses effets sur la croissance et le développement des plantes.

Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, antioxydantes et antimicrobiennes.

Industrie : Utilisé dans la production de parfums et d'arômes en raison de son arôme agréable

5. Mécanisme d'Action

Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Un mécanisme notable implique l'activation de la voie du récepteur activé par les proliférateurs de peroxysomes alpha (PPARα), qui joue un rôle crucial dans le métabolisme lipidique. Cette activation conduit à la régulation des gènes impliqués dans l'oxydation des acides gras et la lipogenèse, influençant ainsi l'accumulation et le métabolisme des lipides .

Composés Similaires :

Déhydrovomifoliol : Un composé étroitement apparenté présentant des propriétés pharmacologiques similaires.

Vomifoliol : Un autre sesquiterpène avec une structure chimique et des activités biologiques comparables

Unicité du this compound : Le this compound est unique en raison de sa structure moléculaire spécifique, qui lui permet d'interagir avec des cibles et des voies moléculaires distinctes. Sa capacité à moduler le métabolisme lipidique par le biais de la voie PPARα le distingue des autres composés similaires .

Mécanisme D'action

Dihydrovomifoliol exerts its effects through various molecular targets and pathways. One notable mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which plays a crucial role in lipid metabolism. This activation leads to the regulation of genes involved in fatty acid oxidation and lipogenesis, thereby influencing lipid accumulation and metabolism .

Comparaison Avec Des Composés Similaires

Dehydrovomifoliol: A closely related compound with similar pharmacological properties.

Vomifoliol: Another sesquiterpenoid with comparable chemical structure and biological activities

Uniqueness of Dihydrovomifoliol: this compound is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. Its ability to modulate lipid metabolism through the PPARα pathway sets it apart from other similar compounds .

Propriétés

Formule moléculaire |

C13H22O3 |

|---|---|

Poids moléculaire |

226.31 g/mol |

Nom IUPAC |

(4S)-4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10?,13-/m1/s1 |

Clé InChI |

CWOFGGNDZOPNFG-JLOHTSLTSA-N |

SMILES isomérique |

CC1=CC(=O)CC([C@]1(CCC(C)O)O)(C)C |

SMILES canonique |

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)

![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)